
1-Keto-9-methoxyjulolidine thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Keto-9-methoxyjulolidine thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Keto-9-methoxyjulolidine thiosemicarbazone can be synthesized through the reaction of 1-keto-9-methoxyjulolidine with thiosemicarbazide. The reaction typically involves the following steps:
- Dissolve 1-keto-9-methoxyjulolidine in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Keto-9-methoxyjulolidine thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Wissenschaftliche Forschungsanwendungen
1-Keto-9-methoxyjulolidine thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 1-keto-9-methoxyjulolidine thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. The compound is known to:
Induce Apoptosis: It can trigger programmed cell death in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
Inhibit Enzymes: The compound can inhibit key enzymes involved in cellular metabolism, leading to the disruption of cellular functions.
Bind to Metal Ions: It can chelate metal ions, which may enhance its biological activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-Keto-9-methoxyjulolidine thiosemicarbazone can be compared with other thiosemicarbazone derivatives:
Similar Compounds: Thiochromanone thiosemicarbazone, benzothiazepine thiosemicarbazone, and 1,1-dioxo-thiochromanone thiosemicarbazone.
Uniqueness: The presence of the julolidine moiety and the methoxy group in this compound provides unique structural features that may enhance its biological activity and selectivity compared to other thiosemicarbazone derivatives.
Eigenschaften
CAS-Nummer |
101077-36-5 |
|---|---|
Molekularformel |
C14H18N4OS |
Molekulargewicht |
290.39 g/mol |
IUPAC-Name |
[(E)-(7-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)amino]thiourea |
InChI |
InChI=1S/C14H18N4OS/c1-19-10-7-9-3-2-5-18-6-4-12(16-17-14(15)20)11(8-10)13(9)18/h7-8H,2-6H2,1H3,(H3,15,17,20)/b16-12+ |
InChI-Schlüssel |
SRUGIFQLVCSSQO-FOWTUZBSSA-N |
Isomerische SMILES |
COC1=CC2=C3C(=C1)/C(=N/NC(=S)N)/CCN3CCC2 |
Kanonische SMILES |
COC1=CC2=C3C(=C1)C(=NNC(=S)N)CCN3CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


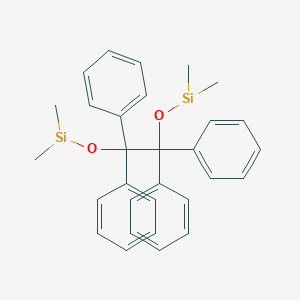
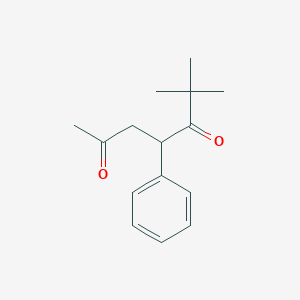
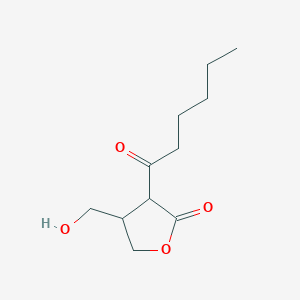
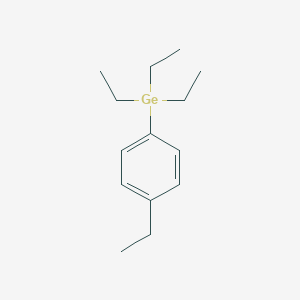
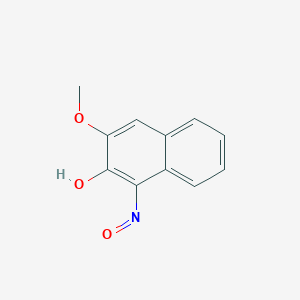

![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
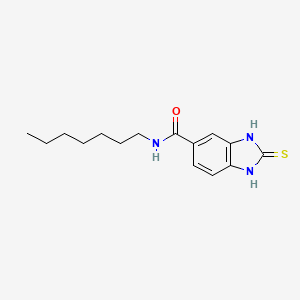
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)


![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
